molecular formula C5H4KNO2S B13332358 N-Hydroxythiophene-2-carboxamide potassium salt

N-Hydroxythiophene-2-carboxamide potassium salt

Cat. No.: B13332358
M. Wt: 181.26 g/mol
InChI Key: DMWFADVZYMFOAJ-UHFFFAOYSA-N
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Description

N-Hydroxythiophene-2-carboxamide potassium salt is a chemical compound with the molecular formula C5H5NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxythiophene-2-carboxamide potassium salt typically involves the reaction of thiophene-2-carboxylic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to form the potassium salt of the compound. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxythiophene-2-carboxamide potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophene derivatives. These products have diverse applications in different fields .

Scientific Research Applications

N-Hydroxythiophene-2-carboxamide potassium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxythiophene-2-carboxamide potassium salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Hydroxythiophene-2-carboxamide potassium salt include:

Uniqueness

This compound is unique due to its specific structure and propertiesIts potassium salt form enhances its solubility and stability, making it more suitable for various industrial and research applications .

Properties

Molecular Formula

C5H4KNO2S

Molecular Weight

181.26 g/mol

IUPAC Name

potassium;N-oxidothiophene-2-carboxamide

InChI

InChI=1S/C5H4NO2S.K/c7-5(6-8)4-2-1-3-9-4;/h1-3H,(H-,6,7,8);/q-1;+1

InChI Key

DMWFADVZYMFOAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)N[O-].[K+]

Origin of Product

United States

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